Lipophilicity Differentiation: XLogP3 Shift of +0.4 vs. Unsubstituted 5-Nitrothiazole, Directly Impacting logD-Driven Permeability Models
4-Methyl-5-nitro-1,3-thiazole exhibits a computed XLogP3 of 1.5, compared with a reported XLogP3 of approximately 1.1 for unsubstituted 5-nitrothiazole [1][2]. This represents a ΔXLogP3 of +0.4 (a +36% increase relative to the baseline value of 5-nitrothiazole). The experimentally derived LogP from Chemsrc for the target compound is 1.88, compared with 1.57 for 5-nitrothiazole, yielding a ΔLogP of +0.31 . In lead optimization and procurement contexts, a LogP increase of ≥0.3 units is widely recognized as sufficient to alter permeability classification and off-target binding profiles [3].
| Evidence Dimension | Lipophilicity: Computed XLogP3 and experimental LogP |
|---|---|
| Target Compound Data | XLogP3 = 1.5; LogP (chemsrc) = 1.88 |
| Comparator Or Baseline | 5-Nitrothiazole (CAS 14527-46-9): XLogP3 ≈ 1.1; LogP (chemsrc) = 1.57 |
| Quantified Difference | ΔXLogP3 = +0.4 (+36% rel.); ΔLogP = +0.31 (+20% rel.) |
| Conditions | Computed XLogP3 (PubChem 2.2) for target; XLogP3 from vendor data for comparator; experimental LogP from Chemsrc for both compounds |
Why This Matters
The quantified lipophilicity gap means that 4-methyl-5-nitro-1,3-thiazole cannot be treated as a permeability-equivalent substitute for unsubstituted 5-nitrothiazole in any permeability-dependent assay or formulation—procurement must be compound-specific.
- [1] PubChem. 4-Methyl-5-nitro-1,3-thiazole. XLogP3-AA = 1.5. CID 53426710. https://pubchem.ncbi.nlm.nih.gov/compound/53426710 View Source
- [2] BenchChem (vendor technical datasheet). 5-Nitrothiazole: logP (XLogP3) = 1.1. Note: Data used from vendor specification sheet; primary PubChem XLogP3 for 5-nitrothiazole (CID 541661) = 0.83, further reinforcing the differentiation. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
